6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It features a unique molecular structure that contributes to its reactivity and interaction with biological targets.
The compound can be synthesized through various methods, and its derivatives have been extensively studied for their pharmacological properties. Research indicates that pyrazolo[3,4-b]pyridines, including 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol, are included in numerous scientific articles and patents, reflecting their significance in drug development and other scientific applications .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol is classified as a pyrazolo[3,4-b]pyridine derivative. Its structure consists of a fused pyrazole and pyridine ring system with a hydroxyl group at the 4-position, making it a member of the broader category of heterocyclic compounds.
The synthesis of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol can be achieved through several synthetic routes:
The synthetic process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress and ensure purity of the final product.
The molecular formula for 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol is , with a molecular weight of approximately 163.18 g/mol. The structural components include:
The compound's InChI key is , which provides a unique identifier for its chemical structure in databases .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions must be optimized for each specific transformation to achieve desired products.
The mechanism of action for compounds like 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that these compounds may act as inhibitors or modulators of specific pathways within cells. For instance:
Data from pharmacological studies suggest that these interactions can lead to significant biological effects, including anti-inflammatory and anticancer activities .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol typically exhibits:
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize this compound .
6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol has several scientific uses:
Cyclocondensation between 5-aminopyrazoles and 1,3-dicarbonyl compounds represents the most direct route to 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol. The reaction exploits the nucleophilicity of the pyrazole amino group and the electrophilicity of β-diketones, β-ketoesters, or β-ketonitriles.
Catalytic Advances: Modern protocols employ Lewis acids like ZrCl₄ to enhance efficiency. For example, condensation of 5-amino-1-phenylpyrazole with (E)-4-aryl but-3-en-2-ones in EtOH/DMF (1:1) catalyzed by ZrCl₄ yields 6-methyl-4-aryl-substituted derivatives (e.g., 5a–c) at 80–100°C. Though yields are moderate (45–60%) due to intermediate stability issues, this method avoids harsh conditions and enables C6-aryl diversification [7].
Mechanistic Insights: The reaction proceeds via Michael addition, followed by intramolecular cyclodehydration. The initial adduct undergoes tautomerization to the enol form, which then dehydrates to form the aromatic pyridine ring. The 4-hydroxy group arises from the carbonyl oxygen of the enone precursor, while the 6-methyl group originates from the methyl ketone moiety [1] [5].
Table 1: Cyclocondensation Routes to 6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives
Starting Materials | Catalyst/Conditions | Yield (%) | Key Product Features |
---|---|---|---|
5-Amino-1-phenylpyrazole + (E)-4-Aryl but-3-en-2-ones | ZrCl₄, EtOH/DMF, 80°C | 45–60 | C4-aryl substituents |
5-Aminopyrazoles + 1,3-Cyclohexanedione | AcOH, reflux | 70–85 | C5/C6 annulated cycloalkyl ring |
3-Methyl-1-phenyl-5-aminopyrazole + Acetylacetone | None, glacial AcOH | 65 | 1-Phenyl-3,6-dimethyl variant |
Regioselectivity is critical for modifying the pyrazolo[3,4-b]pyridine core at C3, C5, or N1 without disrupting the 4-hydroxy tautomer.
C3 Modification: Electrophilic aromatic substitution (SEAr) favors C3 due to its high electron density. For example, bromination of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol with Br₂ in acetic acid yields 3-bromo derivatives, which serve as Suzuki coupling precursors. Alternatively, Chichibabin amination using sodamide in liquid ammonia introduces amino groups at C3 (6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, CID: 768687), enabling further acylation or carbamoylation [3] [10].
N1 Alkylation: Selective N1-alkylation requires anhydrous conditions and strong bases (e.g., NaH/DMF). Methyl iodide or benzyl bromide react preferentially at N1 over N2 due to steric accessibility and higher electron density. This prevents O-alkylation at C4, preserving the lactam-lactim equilibrium [1] [5].
C5 Halogenation: Directed ortho-metalation (DoM) using n-BuLi at −78°C followed by electrophilic quenching allows C5 functionalization. This site is less reactive than C3 but accessible with directed strategies [3].
Table 2: Regioselective Functionalization Sites and Methods
Position | Reaction | Conditions | Applications |
---|---|---|---|
C3 | Bromination | Br₂/AcOH, 25°C | Suzuki cross-coupling |
C3 | Chichibabin amination | NaNH₂/NH₃(l), −33°C | Synthesis of 3-amino derivatives (CID: 768687) |
N1 | Alkylation | R-X, NaH, anhydrous DMF, 0°C → 25°C | N1-methyl or N1-benzyl prodrugs |
C5 | Directed ortho-metalation | n-BuLi, TMEDA, −78°C; then E⁺ | Introduction of carbonyls or halogens |
Multicomponent reactions (MCRs) streamline access to complex 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives by converging three reactants in a single step.
Nano-MOF Catalysis: Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyzes the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at 100°C. The magnetic catalyst facilitates high-yielding (75–92%), regioselective cyclization and simplifies recovery via external magnets. This method installs indole moieties at C5/C6, enhancing bioactivity [9].
Cooperative Vinylogous Anomeric-Based Oxidation (CVABO): The reaction mechanism involves a stereoelectronic effect where lone pairs from heteroatoms weaken C–H bonds via n→σ* interactions, promoting hydride transfer. This enables oxidation and cyclization without exogenous oxidants [9].
Tautomeric preferences and dealkylation side-reactions significantly impact synthetic efficiency.
Tautomeric Stability: The 1H-tautomer (N1-H) is energetically favored over the 2H-form (N2-H) by 37.03 kJ/mol (9 kcal/mol), as confirmed by AM1 calculations. This preference arises from extended aromaticity in both rings, which is disrupted in the 2H-tautomer. The 4-hydroxy group exists predominantly as the lactam (4-oxo) due to conjugation with the pyridine ring, though lactim forms may transiently participate in alkylation [1] [5].
Dealkylation in Hydrazine Cyclizations: Reactions with monoalkylhydrazines (e.g., methylhydrazine) undergo in situ dealkylation during pyrazole ring closure. For example, 6-hydrazino-4-methyl-2-chloronicotinonitrile reacts with methylhydrazine to form 3-amino-1-methyl derivatives, but 1,1-dimethylhydrazine undergoes demethylation, yielding the same product. This occurs via a charged intermediate attacked by nucleophiles (e.g., solvent or chloride), leading to alkyl group loss [4].
Table 3: Tautomeric and Dealkylation Control Strategies
Phenomenon | Key Insight | Control Strategy |
---|---|---|
1H vs. 2H tautomerism | 1H-form is 37.03 kJ/mol more stable | Use N1-substituted precursors to lock 1H-form |
4-Hydroxy tautomerism | Lactam (4-oxo) dominates due to ring conjugation | Alkylate N1 to prevent O-alkylation |
Hydrazine dealkylation | 1,1-Dialkylhydrazines lose alkyl groups | Use monoalkylhydrazines; avoid bulky substituents |
Concluding Remarks
Synthetic methodologies for 6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol leverage cyclocondensation, regioselective functionalization, and multicomponent reactions to achieve molecular diversity. Key advances include:
Emerging applications in amyloid imaging and kinase inhibition underscore the importance of these synthetic strategies for drug discovery.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4